molecular formula C16H13NO B11876470 4-(4-Methoxyphenyl)isoquinoline CAS No. 101273-53-4

4-(4-Methoxyphenyl)isoquinoline

Cat. No.: B11876470
CAS No.: 101273-53-4
M. Wt: 235.28 g/mol
InChI Key: MPUAUKGQZBMODE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring .

Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods provide efficient and scalable routes for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl)isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: Isoquinoline derivatives are explored for their potential therapeutic effects, including anticancer, antimalarial, and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)isoquinoline involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The presence of the methoxy group enhances its binding affinity and specificity. The compound’s effects are mediated through pathways involved in cell signaling, apoptosis, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)isoquinoline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities. This modification allows for more diverse applications compared to its analogs .

Properties

CAS No.

101273-53-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)isoquinoline

InChI

InChI=1S/C16H13NO/c1-18-14-8-6-12(7-9-14)16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3

InChI Key

MPUAUKGQZBMODE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

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